molecular formula C20H15ClN6O4S B11689472 (4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11689472
M. Wt: 470.9 g/mol
InChI Key: ONZOCIBEXSMTHV-UHFFFAOYSA-N
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Description

(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazolone core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl thiourea derivative and a halogenated ketone. The pyrazolone core can be synthesized via a condensation reaction between a hydrazine derivative and an appropriate β-keto ester. The final step involves coupling the thiazole and pyrazolone intermediates under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers may study its efficacy and safety in preclinical and clinical trials to determine its suitability as a drug candidate for various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups and the resulting chemical properties. This compound’s structure allows for unique interactions with biological targets and distinct chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H15ClN6O4S

Molecular Weight

470.9 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-methoxy-2-nitrophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H15ClN6O4S/c1-11-18(24-23-15-8-7-14(31-2)9-17(15)27(29)30)19(28)26(25-11)20-22-16(10-32-20)12-3-5-13(21)6-4-12/h3-10,25H,1-2H3

InChI Key

ONZOCIBEXSMTHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=C(C=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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